molecular formula C15H16N4O3S B11007297 1-(2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

1-(2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11007297
M. Wt: 332.4 g/mol
InChI Key: XPEFQSRNNQJVAY-UHFFFAOYSA-N
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Description

  • Employing 2-methoxyphenyl derivatives.
  • Utilizing nucleophilic substitution or other suitable reactions to attach the methoxyphenyl group.

Industrial Production Methods: Industrial production may involve optimizing these steps for scale-up, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

  • Formation of the Thiadiazole Ring:

    • Starting with a precursor such as 5-methyl-1,3,4-thiadiazole-2-amine.
    • Reacting with appropriate reagents to form the thiadiazole ring.
  • Attachment of the Pyrrolidine Ring:

    • Using a suitable pyrrolidine derivative, such as 5-oxopyrrolidine-3-carboxylic acid.
    • Coupling reactions facilitated by agents like carbodiimides (e.g., EDCI) to form the amide bond.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Potentially converting the methoxy group to a hydroxyl group.

    Reduction: Reducing the carbonyl group in the pyrrolidine ring.

    Substitution: Replacing the methoxy group with other substituents.

Common Reagents and Conditions:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Utilizing nucleophiles like amines or thiols under appropriate conditions.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced pyrrolidine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Potential targets include enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or interact with cellular receptors to exert its effects.

Comparison with Similar Compounds

    1-(2-Hydroxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a hydroxyl group instead of a methoxy group.

    1-(2-Methoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide: Similar structure with an ethyl group instead of a methyl group on the thiadiazole ring.

Uniqueness: 1-(2-Methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C15H16N4O3S

Molecular Weight

332.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H16N4O3S/c1-9-17-18-15(23-9)16-14(21)10-7-13(20)19(8-10)11-5-3-4-6-12(11)22-2/h3-6,10H,7-8H2,1-2H3,(H,16,18,21)

InChI Key

XPEFQSRNNQJVAY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3OC

Origin of Product

United States

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